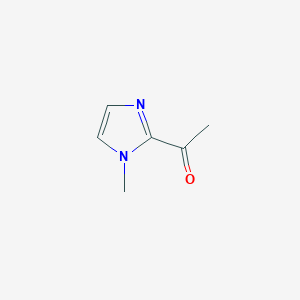
2-(Isopropylamino)nicotinic acid
Descripción general
Descripción
2-(Isopropylamino)nicotinic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is an off-white solid .
Molecular Structure Analysis
The InChI code for 2-(Isopropylamino)nicotinic acid is1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 2-(Isopropylamino)nicotinic acid are not available, nicotinic acid has been used as an additive in aqueous zinc ion batteries, where it replaces the water coordinated with Zn2+ to regulate the solvation structure .Physical And Chemical Properties Analysis
2-(Isopropylamino)nicotinic acid is an off-white solid . It has a molecular weight of 180.21 .Aplicaciones Científicas De Investigación
Biotechnological and Industrial Use
2-(Isopropylamino)nicotinic acid, as a variant of nicotinic acid, plays a significant role in various industrial and biotechnological processes. The substance is utilized in the food, pharmaceutical, and biochemical industries. One innovative approach involves the intensification of the recovery of nicotinic acid through reactive extraction, using organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). This method is particularly advantageous over chemical methods due to its higher efficiency and environmentally friendly nature (Kumar, Wasewar, & Babu, 2008).
Molecular Identification and Receptor Interactions
The interaction of 2-(Isopropylamino)nicotinic acid with specific receptors has been a significant focus of research due to its therapeutic potential. Studies have identified high and low affinity receptors for nicotinic acid, such as HM74 and HM74A, which are involved in the treatment of dyslipidemia by normalizing cardiovascular risk factors (Wise et al., 2003). Additionally, nicotinic acid receptors like PUMA-G and HM74 in adipose tissue have been discovered, mediating the anti-lipolytic effect of nicotinic acid, thus playing a role in lipid metabolism and treatment of dyslipidemia (Tunaru et al., 2003).
Environmental Considerations and Green Chemistry
The production of nicotinic acid, an essential nutrient and antipelagic agent, has environmental implications due to its by-products like nitrous oxide. Research has been focused on developing ecological methods for its production, aligning with the principles of green chemistry. This is essential for reducing the environmental burden and adhering to sustainable practices in industrial production (Lisicki, Nowak, & Orlińska, 2022).
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-(Isopropylamino)nicotinic acid are not available, nicotinic acid has been proposed as an additive for high-performance aqueous zinc ion batteries, which are considered future energy storage devices due to their high safety, low cost, and environmental friendliness .
Propiedades
IUPAC Name |
2-(propan-2-ylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVLLXCQDAXHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563459 | |
| Record name | 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)nicotinic acid | |
CAS RN |
885275-12-7 | |
| Record name | 2-[(1-Methylethyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)

